
N-Benzylaniline
Overview
Description
Benzylaniline, also known as N-benzylaniline, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline where a benzyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
N-Benzylaniline, also known as N-Phenylbenzylamine, is an N-alkylated derivative of aniline . It is a major metabolite of the antihistamine antazoline and other N-substituted benzyl anilines
Mode of Action
It has been observed that this compound undergoes electrochemical oxidation in aqueous sulfuric acid solution, producing an adherent conducting polymer film at the platinum electrode . This suggests that this compound may interact with its targets through electrochemical processes.
Biochemical Pathways
It is known that this compound is used in the separation of tervalent gallium, indium, and thallium by solvent extraction method , indicating that it may interact with these elements in biochemical pathways.
Pharmacokinetics
It is known that this compound is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
It has been observed that this compound can produce an adherent conducting polymer film at the platinum electrode upon electrochemical oxidation . This suggests that this compound may have potential applications in the field of electrochemistry.
Action Environment
It is known that this compound is stable under normal temperatures and pressures
Biochemical Analysis
Biochemical Properties
N-Benzylaniline plays a significant role in biochemical reactions, particularly as an inhibitor of lignostilbene-alpha,beta-dioxygenase . This enzyme is involved in the oxidative cleavage of the central double bond of lignostilbene, a process similar to those of other dioxygenases involved in carotenoid and abscisic acid biosynthesis. By inhibiting this enzyme, this compound can affect the metabolic pathways that rely on lignostilbene cleavage. Additionally, this compound interacts with vascular endothelial growth factor receptor-2 (VEGFR-2), showing potent inhibitory activity . This interaction highlights its potential in modulating angiogenesis and related biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the activity of lignostilbene-alpha,beta-dioxygenase, leading to alterations in the metabolic pathways involving lignostilbene . This inhibition can impact cellular processes that depend on the products of lignostilbene cleavage. Furthermore, this compound’s interaction with VEGFR-2 suggests that it may affect angiogenesis and related cellular functions . These effects on cell signaling and gene expression can have broader implications for cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of lignostilbene-alpha,beta-dioxygenase, this compound binds to the enzyme’s active site, preventing it from catalyzing the oxidative cleavage of lignostilbene . This binding interaction is crucial for its inhibitory activity. Additionally, this compound’s interaction with VEGFR-2 involves binding to the receptor’s kinase domain, inhibiting its activity and downstream signaling pathways . These molecular interactions highlight the compound’s ability to modulate enzyme activity and receptor signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability can be affected by factors such as temperature and exposure to light. Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit its inhibitory effects on lignostilbene-alpha,beta-dioxygenase and VEGFR-2 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects observed in animal studies can help determine the safe and effective dosage range for this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its role as an inhibitor of lignostilbene-alpha,beta-dioxygenase . This enzyme is part of the oxidative cleavage pathway of lignostilbene, and its inhibition by this compound can affect the production of downstream metabolites. Additionally, this compound’s interaction with VEGFR-2 suggests that it may influence metabolic pathways related to angiogenesis and cellular growth . Understanding these metabolic pathways is crucial for elucidating the compound’s broader biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is insoluble in water but soluble in organic solvents such as alcohol, chloroform, and diethyl ether . This solubility profile affects its distribution within biological systems. This compound’s transport and accumulation within cells can be influenced by its interactions with cellular membranes and transport proteins, affecting its localization and biochemical activity.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with VEGFR-2 suggests that this compound may localize to areas of the cell involved in receptor signaling . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like water at elevated temperatures (90-95°C) with vigorous stirring. The product is then purified through distillation and crystallization .
Industrial Production Methods: In industrial settings, benzylaniline can be produced by the reductive alkylation of aniline with benzaldehyde in the presence of hydrogen and a catalyst such as palladium on carbon. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzylaniline undergoes various chemical reactions, including:
Oxidation: Benzylaniline can be oxidized to form benzylideneaniline.
Reduction: It can be reduced to form dibenzylaniline.
Substitution: Benzylaniline can participate in substitution reactions, such as the formation of Schiff bases with aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Aldehydes or ketones in the presence of an acid catalyst are typical reagents.
Major Products:
Oxidation: Benzylideneaniline
Reduction: Dibenzylaniline
Substitution: Schiff bases such as N-benzylideneaniline.
Scientific Research Applications
Benzylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Benzylaniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of drugs for respiratory diseases such as asthma and tuberculosis.
Industry: Benzylaniline is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- N-benzylideneaniline
- Dibenzylaniline
- N-salicylideneaniline
Comparison: Benzylaniline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to N-benzylideneaniline, benzylaniline is more versatile in its reactivity, particularly in reduction and substitution reactions. Dibenzylaniline, on the other hand, is a product of the reduction of benzylaniline and has different applications, primarily in the synthesis of more complex organic molecules .
Properties
IUPAC Name |
N-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJETSWSUWSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059272 | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000913 [mmHg] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-32-2 | |
| Record name | Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzylaniline?
A1: this compound has the molecular formula C13H13N and a molecular weight of 183.25 g/mol.
Q2: What are the common synthetic routes to this compound?
A2: this compound can be synthesized through various methods, including:
- Reductive Amination: This common approach involves the reaction of benzaldehyde and aniline in the presence of a reducing agent such as sodium borohydride or cyanoborohydride. []
- One-Pot Reductive Amination: This efficient method utilizes nitrobenzene and benzaldehyde in the presence of a catalyst and formic acid as the hydrogen donor. []
- Reaction of Benzyl Alcohol and Aniline: This method employs a catalyst, such as a coordinatively unsaturated Hf-MOF-808, to facilitate the N-alkylation reaction under base-free conditions. []
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: this compound can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the compound's structure and connectivity. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the compound's electronic transitions and can be used to study its optical properties. [, ]
Q4: What are the primary applications of this compound in organic synthesis?
A4: this compound serves as a versatile building block in organic synthesis, finding applications in:
- Synthesis of Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, including phenanthridines [, , ], dibenzo[c,f]thiazolo[3,2-a]azepines [], and quinoline derivatives. [, , ]
- Synthesis of Secondary Amines: It acts as a starting material in the production of various secondary amines through reactions such as alkylation and reductive amination. [, , , ]
- Polymer Chemistry: It serves as a monomer in the synthesis of polymers like poly(this compound), which exhibits interesting properties such as solubility and semiconductivity. [, ]
Q5: What types of reactions is this compound known to undergo?
A5: this compound displays reactivity in various transformations, including:
- N-Alkylation: It can be further alkylated on the nitrogen atom to yield tertiary amines. [, ]
- Oxidation: this compound can be oxidized to benzylideneaniline under various conditions, including reactions with halogens or hypohalites in alkaline methanol [], as well as photocatalytic oxidation. [, ]
- Photochemical Reactions: this compound undergoes photochemical cyclization reactions to form phenanthridines and other heterocyclic compounds, particularly in the presence of Lewis acids like ethylaluminium dichloride. [, , , ]
- Rearrangement Reactions: Under specific conditions, this compound can undergo rearrangement reactions, such as the amino-Claisen rearrangement, leading to the formation of substituted anilines. [, ]
Q6: Can this compound act as a ligand in metal complexes?
A6: Yes, this compound can coordinate to transition metals, forming complexes that can be used as catalysts. For instance, ruthenium(II) complexes with this compound-derived ligands have demonstrated activity in hydrogen transfer catalysis. []
Q7: What are the mechanistic insights into this compound formation during catalytic reactions?
A7: The formation of this compound during catalytic processes often involves a borrowing hydrogen mechanism, particularly in reactions involving alcohols and amines. In these reactions:
Q8: Are there any reported structure-activity relationships (SAR) for this compound derivatives?
A8: Yes, research on this compound derivatives, particularly those containing halogen and nitro substituents, has revealed insights into their structure-activity relationships. Studies have shown that substituents on both the aniline and benzyl rings can significantly influence the compound's activity and metabolic fate. [, ] For example:
- Halogen Substituents: The presence and position of halogen substituents on the aromatic rings can significantly impact the compound's metabolic pathway, affecting the formation of amide, nitrone, and hydroxylated metabolites. []
- Nitro Substituents: The introduction of nitro groups can alter the electronic properties of the molecule, influencing its reactivity and potentially its biological activity. []
Q9: What are the known biological activities of this compound and its derivatives?
A9: this compound derivatives have shown promising biological activity in various areas, including:
- Antibacterial Activity: Certain this compound derivatives have exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds show potential as novel antimicrobial agents targeting bacterial fatty acid biosynthesis. []
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): De novo designed this compound derivatives have shown potent inhibitory activity against VEGFR-2 tyrosine kinase, suggesting potential applications in cancer treatment by inhibiting angiogenesis. []
- Sodium Iodide Symporter (NIS) Function Inhibition: this compound analogues have been identified as potent inhibitors of NIS, a protein involved in iodide uptake by the thyroid gland. These inhibitors offer valuable tools for studying iodide capture mechanisms and developing new therapeutic strategies for thyroid-related diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
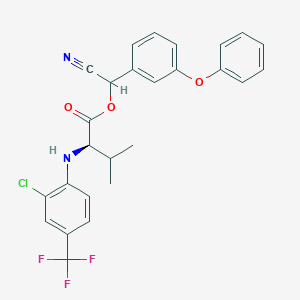
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)

![1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl-](/img/structure/B143158.png)
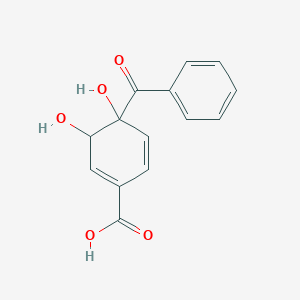
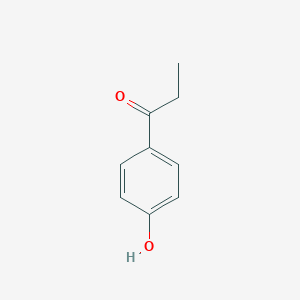

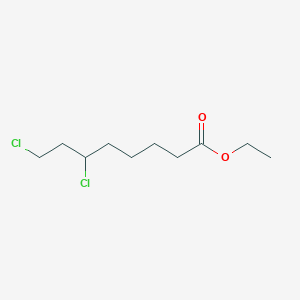
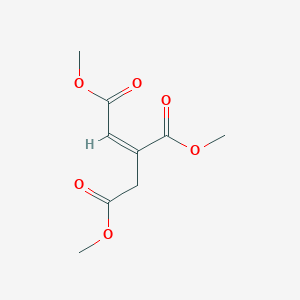
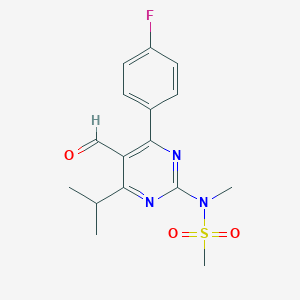
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)
